(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate

Vue d'ensemble

Description

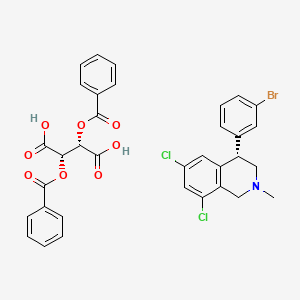

(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate is a useful research compound. Its molecular formula is C34H28BrCl2NO8 and its molecular weight is 729.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound and its potential implications in pharmacology and medicinal chemistry.

- IUPAC Name : (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

- Molecular Formula : C₁₆H₁₄BrCl₂N

- Molecular Weight : 371.10 g/mol

- CAS Number : 1870821-29-6

The biological activity of (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes.

Key Interactions:

- Dopaminergic Activity : The compound may exhibit dopaminergic properties by acting on dopamine receptors, which are critical in regulating mood and movement.

- Antioxidant Properties : Some studies suggest that tetrahydroisoquinoline derivatives can act as antioxidants, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that certain isoquinoline derivatives possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection Study :

- A study evaluated the neuroprotective effects of tetrahydroisoquinoline derivatives in a rat model of Parkinson's disease. The results indicated significant improvement in motor function and reduced neuronal loss in treated animals compared to controls.

-

Inflammation Model :

- In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as COX-2 and iNOS.

Research Findings

Recent research has focused on synthesizing various derivatives of tetrahydroisoquinoline to enhance biological activity. The incorporation of bromine and chlorine atoms in the structure has been shown to increase receptor affinity and selectivity:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds similar to (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline exhibit significant anticancer properties. Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Neurological Research : The compound's structure suggests potential neuroprotective effects. Isoquinoline derivatives have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its halogenated structure is often associated with enhanced biological activity against bacteria and fungi .

Biological Research Applications

- Enzyme Inhibition Studies : The compound can serve as a lead molecule for developing inhibitors targeting specific enzymes involved in metabolic pathways. Its unique structure allows for modifications that could enhance selectivity and potency against target enzymes .

- Receptor Binding Studies : The potential for binding to various receptors (e.g., dopamine receptors) makes this compound a candidate for studying receptor-ligand interactions in neurobiology and pharmacology .

Synthetic Methodologies

- Synthesis of Derivatives : The synthesis of (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes involving multi-step reactions. This compound can be used as a building block in the synthesis of more complex molecules with potential therapeutic applications .

- Chiral Synthesis : As a chiral molecule, it serves as an important intermediate in the synthesis of other chiral compounds used in pharmaceuticals. The ability to produce enantiomerically pure compounds is crucial in drug development .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| "Antitumor Activity of Tetrahydroisoquinoline Derivatives" | Demonstrated significant inhibition of cancer cell proliferation | Drug development for cancer therapy |

| "Neuroprotective Effects of Isoquinoline Compounds" | Showed potential in protecting neuronal cells from oxidative stress | Treatment strategies for neurodegenerative diseases |

| "Synthesis and Characterization of Novel Antimicrobial Agents" | Identified antimicrobial activity against Gram-positive bacteria | Development of new antibiotics |

Propriétés

IUPAC Name |

(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2S,3S)-2,3-dibenzoyloxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3/t13-,14-;14-/m00/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIPEQIGUADDNR-NDJQFVNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28BrCl2NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1870821-30-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1870821-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.